molecular formula C13H21NO2 B8802310 [2-(3,4-dimethoxyphenyl)ethyl](propan-2-yl)amine

[2-(3,4-dimethoxyphenyl)ethyl](propan-2-yl)amine

Cat. No.: B8802310
M. Wt: 223.31 g/mol
InChI Key: RNZVBWPKNUONBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3,4-dimethoxyphenyl)ethyl](propan-2-yl)amine is an organic compound with the molecular formula C12H19NO2 It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-dimethoxyphenyl)ethyl](propan-2-yl)amine typically involves the reaction of 3,4-dimethoxyphenethylamine with appropriate reagents under controlled conditions. One common method involves the alkylation of 3,4-dimethoxyphenethylamine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-dimethoxyphenyl)ethyl](propan-2-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce amines or alcohols.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(3,4-dimethoxyphenyl)ethyl](propan-2-yl)amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a monoamine oxidase inhibitor and its neuroprotective effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of [2-(3,4-dimethoxyphenyl)ethyl](propan-2-yl)amine involves its interaction with specific molecular targets and pathways. It is known to act as a monoamine oxidase inhibitor, which can lead to increased levels of neurotransmitters such as dopamine and serotonin in the brain. This interaction can result in various physiological and pharmacological effects, including mood enhancement and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A closely related compound with similar structural features but lacking the isopropyl group.

    N-Acetyl-3,4-dimethoxyphenethylamine: Another derivative with an acetyl group attached to the nitrogen atom.

Uniqueness

[2-(3,4-dimethoxyphenyl)ethyl](propan-2-yl)amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]propan-2-amine

InChI

InChI=1S/C13H21NO2/c1-10(2)14-8-7-11-5-6-12(15-3)13(9-11)16-4/h5-6,9-10,14H,7-8H2,1-4H3

InChI Key

RNZVBWPKNUONBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.